Ethyl 3-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride is a synthetic compound investigated for its antiviral activity, particularly against rhinoviruses. It belongs to a class of compounds known as piperidine derivatives. The compound has been researched as a potential candidate for developing prophylactic and therapeutic agents against the common cold. []
Ethyl 3-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride is a chemical compound with the molecular formula and a molecular weight of 313.82 g/mol. This compound is primarily recognized for its role in pharmaceutical synthesis and its potential biological activities. It serves as an important intermediate in the development of various biologically active molecules, particularly in the field of medicinal chemistry.
The compound is classified as an ester derivative of benzoic acid, specifically featuring a piperidine moiety. It is synthesized from ethyl 3-hydroxybenzoate and 2-(4-piperidinyl)ethanol, typically involving catalytic conditions to enhance yield and purity. Its hydrochloride salt form is often utilized for increased solubility and stability in biological assays.
The synthesis of Ethyl 3-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride generally follows these steps:
The molecular structure of Ethyl 3-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride can be depicted as follows:
Ethyl 3-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride can participate in several chemical reactions:
The mechanism of action for Ethyl 3-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride involves its interaction with specific biological targets such as enzymes or receptors. The compound may modulate these targets' activities, leading to various pharmacological effects. The precise pathways depend on the context of use, including potential applications in treating diseases or modulating biological systems .
Ethyl 3-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride has diverse applications across several scientific domains:
Efficient construction of the title compound requires sequential etherification and esterification steps. The ether bond formation between the piperidine’s 4-position and the ethoxy linker employs transition metal catalysis. Recent advances highlight ruthenium and palladium complexes for selective C–O coupling under mild conditions. For example, Pd/C-catalyzed hydrogenation of pyridine precursors enables stereoselective piperidine ring formation with >90% diastereomeric excess, critical for chiral purity [6]. Concurrently, Lewis acid catalysts (e.g., AlCl₃) accelerate esterification between 3-hydroxybenzoic acid and ethanol, achieving yields >85% at 60°C [9].
A breakthrough involves cascade reactions integrating pyridine reduction and etherification. Grygorenko et al. demonstrated single-pot hydrogenation of 4-(2-chloroethyl)pyridine derivatives followed by nucleophilic displacement with ethyl 3-hydroxybenzoate. Using RhCl₃(PPh₃)₃ as a catalyst, this method reduces steps and isolates the intermediate piperidine in 78% yield before ester coupling [6].
Table 1: Catalytic Systems for Key Bond Formation Steps
Reaction Type | Catalyst | Temperature (°C) | Yield (%) | Stereoselectivity |
---|---|---|---|---|
Pyridine Hydrogenation | Ru/TiO₂ NPs | 80 | 92 | >95% cis-isomer |
Etherification | K₂CO₃/I₂ | 100 | 88 | N/A |
Esterification | AlCl₃ | 60 | 85 | N/A |
Cascade Hydrogenation-Etherification | RhCl₃(PPh₃)₃ | 70 | 78 | 90% de |
Continuous flow technology addresses limitations in batch synthesis, such as thermal inhomogeneity and long reaction times. For the title compound, flow systems enhance two high-risk steps: piperidine ring hydrogenation and HCl salt formation. A patent by EP0699672A1 details a microreactor process where pyridine reduction occurs under 20-bar H₂ pressure with a residence time of 30 seconds, compared to 12 hours in batch reactors. This suppresses by-products like over-reduced amines, improving purity to >99% [3] [9].
Post-hydrogenation, in-line hydrochloride salt formation is achieved by mixing the piperidine stream with concentrated HCl in a T-junction reactor. Precise pH control (maintained at 2.0–3.0) ensures selective crystallization without degrading the ester group. The process delivers 313 g/hour of pharmaceutical-grade product, highlighting scalability [7] [9].
Table 2: Batch vs. Flow Synthesis Efficiency Metrics
Parameter | Batch Process | Continuous Flow |
---|---|---|
Hydrogenation Time | 10–14 hours | 0.5–5 minutes |
Overall Yield | 65–70% | 82–86% |
Purity (HPLC) | 95–97% | 98–99.5% |
By-product Formation | 8–12% | <1.5% |
Production Scale | <5 kg/batch | >50 kg/day |
The hydrochloride salt form is critical for optimizing the compound’s physicochemical properties. Protonation of the piperidine nitrogen (pKa ~10.6) enhances water solubility by >50-fold compared to the free base, facilitating absorption in biological systems. Salt formation also improves thermal stability: Differential scanning calorimetry shows the hydrochloride decomposes at 215°C, whereas the free base degrades at 165°C [1] [8].
Crystallization kinetics govern salt purity. Slow antisolvent addition (e.g., diethyl ether into an ethanol-HCl mixture) yields monodisperse crystals with <0.1% residual solvents. This process avoids hygroscopicity, ensuring shelf-life stability >24 months under ambient conditions [8].
Solvent selection profoundly impacts reaction kinetics and isolation efficiency. For esterification, polar aprotic solvents like DMF facilitate higher conversions (92%) than protic solvents (e.g., ethanol: 75%) due to improved carboxylate activation. Conversely, etherification requires apolar media to minimize hydrolysis. Toluene with K₂CO₃ base achieves 88% yield, while water-containing systems drop to <40% [3] [9].
Hydrogenation benefits from aqueous-organic biphasic systems. Using water with 5% THF and a Ru catalyst, pyridine reduction proceeds at 50°C with 94% conversion. Water improves heat dissipation, preventing thermal degradation of the ethoxy linker [6].
Table 3: Solvent Impact on Key Reaction Steps
Reaction | Optimal Solvent | Alternative Solvent | Yield (%) | Key Impurities |
---|---|---|---|---|
Esterification | DMF | Ethanol | 92 vs. 75 | Ethyl benzoate (<0.5%) |
Etherification | Toluene | Acetonitrile | 88 vs. 72 | Dehydro-piperidine (<1%) |
Hydrogenation | H₂O/THF (95:5) | Methanol | 94 vs. 85 | None detected |
Salt Crystallization | Ethanol/diethyl ether | Acetone | 91 (purity 99.8%) |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7